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molecular formula C16H13NO2 B188061 N-phenethyl phthalimide CAS No. 7501-05-5

N-phenethyl phthalimide

Cat. No. B188061
M. Wt: 251.28 g/mol
InChI Key: MBYLNRRTUYQZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947816B2

Procedure details

After 2-phenylethyl alcohol (300 mg, 2.46 mmol), triphenylphosphine (775 mg, 2.95 mmol), phthalimide (434 mg, 2.95 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (697 mg, 2.95 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 2.5 hours. Water (0.5 mL) was added, and concentration was carried out. Then, water (10 ml) was added to the solution, and extraction was carried out using ethyl acetate (10 ml, ×2). Then, the organic layer was washed with water (10 mL) and saturated salt water (10 ml), and dehumidified with anhydrous magnesium sulfate. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 30% ethyl acetate-hexane solution) to give 2-phenethyl isoindole-1,3-dione as a white solid substance (579 mg, yield: 94%/2-phenylethyl alcohol).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
775 mg
Type
reactant
Reaction Step One
Quantity
434 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
697 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:29]1(=[O:39])[NH:33][C:32](=[O:34])[C:31]2=[CH:35][CH:36]=[CH:37][CH:38]=[C:30]12.COCCOC(N=NC(OCCOC)=O)=O>C1COCC1.O>[CH2:8]([N:33]1[C:29](=[O:39])[C:30]2[C:31](=[CH:35][CH:36]=[CH:37][CH:38]=2)[C:32]1=[O:34])[CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:1]1([CH2:7][CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CCO
Name
Quantity
775 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
434 mg
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
697 mg
Type
reactant
Smiles
COCCOC(=O)N=NC(=O)OCCOC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentration
ADDITION
Type
ADDITION
Details
Then, water (10 ml) was added to the solution, and extraction
WASH
Type
WASH
Details
Then, the organic layer was washed with water (10 mL) and saturated salt water (10 ml)
CUSTOM
Type
CUSTOM
Details
Subsequently, a crude product obtained by concentration
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 30% ethyl acetate-hexane solution)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)N1C(C2=CC=CC=C2C1=O)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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